N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound that features an indole moiety, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy and Methyl Groups: Methoxylation and methylation can be achieved through electrophilic substitution reactions.
Attachment of the Nitro and Trifluoromethyl Groups: Nitration and trifluoromethylation are usually performed using reagents like nitric acid and trifluoromethyl iodide, respectively.
Final Coupling: The indole derivative is then coupled with an aniline derivative under conditions that promote the formation of the desired product, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents like bromine, nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Biological Probes: Used in the development of probes for studying biological systems, particularly those involving indole derivatives.
Medicine
Drug Development:
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action in biological systems likely involves interactions with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, while the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-nitroaniline
- N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-nitroaniline
Uniqueness
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to the presence of both a nitro and a trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. These groups can enhance the compound’s stability, reactivity, and potential biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H18F3N3O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C19H18F3N3O3/c1-11-14(15-10-13(28-2)4-6-16(15)24-11)7-8-23-17-5-3-12(19(20,21)22)9-18(17)25(26)27/h3-6,9-10,23-24H,7-8H2,1-2H3 |
InChI Key |
XDCWWHWGCDVCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.